molecular formula C33H32NOPS B13654421 (R)-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13654421
M. Wt: 521.7 g/mol
InChI Key: NPFQPRKFPNKJDT-XRRNFBIGSA-N
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Description

®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of diphenylphosphane, naphthalene, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the use of Rhodium (III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the regioselective introduction of the naphthalene group and subsequent transformations to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the naphthalene and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: It may serve as a probe or reagent in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: It can be used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylphosphane group can coordinate with metal centers, facilitating catalytic processes. Additionally, the naphthalene and sulfinamide groups may interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of diphenylphosphane, naphthalene, and sulfinamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C33H32NOPS

Molecular Weight

521.7 g/mol

IUPAC Name

N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h4-24,32,34H,1-3H3/t32-,37?/m0/s1

InChI Key

NPFQPRKFPNKJDT-XRRNFBIGSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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